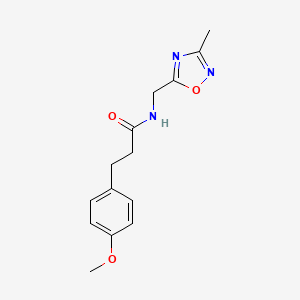

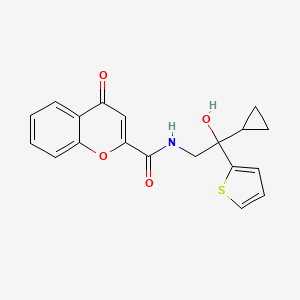

![molecular formula C20H19N3O4S B2382480 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477494-47-6](/img/structure/B2382480.png)

2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is non-planar with dihedral angles of 89.08 (7) and 83.21 (7)° between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes, respectively . In the crystal, symmetry-related molecules are linked via N—H⋯O and O—H⋯O hydrogen bonds, forming an undulating two-dimensional network . There are also a number of weak C—H⋯O interactions, leading to the formation of a three-dimensional arrangement .

Molecular Structure Analysis

The molecular structure of the compound is characterized by non-planar dihedral angles between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes . In the crystal, symmetry-related molecules are linked via N—H⋯OWissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

The isoindoline-1,3-dione scaffold has shown promise in pharmaceutical research. Researchers have explored its potential as a building block for novel drug candidates. By modifying substituents on the isoindoline ring, scientists aim to create compounds with specific pharmacological activities. These derivatives could target various diseases, including cancer, inflammation, and infectious diseases .

Herbicides and Pesticides

Isoindoline-1,3-dione derivatives have been investigated for their herbicidal and pesticidal properties. Their unique structure allows for selective interactions with plant or insect targets. Researchers explore ways to enhance their efficacy while minimizing environmental impact. These compounds could contribute to sustainable agriculture practices .

Colorants and Dyes

The isoindoline-1,3-dione core can be functionalized to create vibrant colorants and dyes. By introducing different chromophores, researchers can tailor the color and stability of these compounds. Applications range from textile dyes to ink formulations .

Polymer Additives

In polymer science, isoindoline-1,3-dione derivatives find use as additives. They can improve the mechanical properties, thermal stability, or UV resistance of polymers. Researchers explore their incorporation into materials like plastics, coatings, and adhesives .

Organic Synthesis

The isoindoline-1,3-dione motif serves as a versatile building block in organic synthesis. Chemists use it to construct complex molecules through various reactions. Its reactivity allows for diverse transformations, making it valuable in the creation of novel compounds .

Photochromic Materials

Photochromic compounds change color upon exposure to light. Isoindoline-1,3-dione derivatives have been investigated for their photochromic behavior. These materials find applications in optical devices, sensors, and smart coatings .

Antibacterial Activity

Some isoindoline-1,3-dione derivatives exhibit antibacterial properties. Researchers have screened synthesized compounds for superior activity against both Gram-positive and Gram-negative bacteria .

Antiviral Potential

In silico docking studies have revealed that certain isoindoline-1,3-dione motifs interact with active sites in enzymes. These compounds could potentially inhibit viruses such as HIV-1 and HIV-2 .

Wirkmechanismus

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to isoindoline or thiophene moieties .

Mode of Action

The presence of the isoindoline and thiophene groups suggests it might interact with its targets through hydrogen bonding . The compound is non-planar with dihedral angles of 89 (7) and 83 (7) between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes, respectively .

Eigenschaften

IUPAC Name |

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c21-17(25)16-13-8-2-1-3-9-14(13)28-18(16)22-15(24)10-23-19(26)11-6-4-5-7-12(11)20(23)27/h4-7H,1-3,8-10H2,(H2,21,25)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIFMXICTYMHNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382398.png)

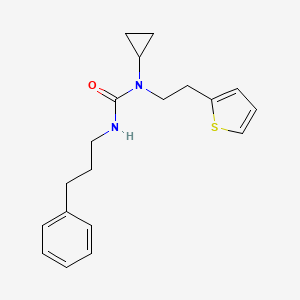

![N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2382404.png)

![N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide](/img/structure/B2382411.png)

![1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2382414.png)

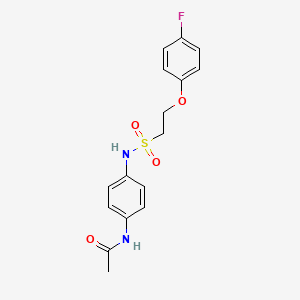

![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2382415.png)

![5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2382416.png)

![3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2382420.png)